4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds involves sophisticated chemical procedures characterized by various spectroscopy techniques (FT-IR, 1H NMR, 13C NMR, MS) and single-crystal X-ray diffraction. The structures of synthesized compounds are further optimized and analyzed using Density Functional Theory (DFT) calculations, providing insights into their molecular configurations and stability. These synthesis strategies highlight the compound's relevance in the field of molecular structure research (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is confirmed through X-ray crystallography and further analyzed using DFT calculations. These analyses reveal the compound's optimized geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and vibrational properties. The congruence between DFT-optimized structures and experimental data underscores the molecule's structural integrity and theoretical stability (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is explored through its participation in various chemical reactions, including Pd-catalyzed borylation, which signifies its potential as a versatile building block in organic synthesis. The compound exhibits specific reactivity patterns that are influenced by its unique molecular structure, enabling the formation of complex molecules (Takagi & Yamakawa, 2013).
Scientific Research Applications
Synthesis and Structural Studies
- Researchers have synthesized various compounds incorporating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and characterized their structures using spectroscopy and X-ray diffraction. These studies provide insights into the molecular and crystal structures of such compounds, enhancing our understanding of their properties (Wu et al., 2021); (Liao et al., 2022).
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2). These probes, including derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, exhibited variable fluorescence responses towards H2O2, indicating potential applications in explosive detection or biological research (Lampard et al., 2018).
Application in Fluoride Shuttle Batteries
- Compounds containing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were examined as electrolyte additives in fluoride shuttle batteries. The structural differences in these compounds influenced the fluoride ion conductivity and performance of the batteries, highlighting their relevance in advanced battery technology (Kucuk & Abe, 2020).
Hydrogen Peroxide Vapor Detection
- A novel approach was developed to enhance the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule. This method, using derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, significantly improved the reaction time and sensitivity for detecting H2O2 vapor, useful in explosive and environmental monitoring (Fu et al., 2016).
Electrocatalysis and Polymer Synthesis
- The compound was utilized in the synthesis of new electrochromic polymers and small molecular arylamine derivatives for solar cells. These applications demonstrate its versatility in materials science and renewable energy research (Beaupré et al., 2006); (Liu et al., 2016).
Anticancer Research
- In anticancer research, new iminophosphines containing pinacol-derived boronate esters based on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were prepared and examined for their cytotoxic properties against glioma cell lines, indicating potential therapeutic applications (St-Coeur et al., 2017).
Safety And Hazards
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANPJXNYBVVNSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370400 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
214360-73-3 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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